

Application Notes and Protocols: Utilizing ENPP-1 Inhibition in Preclinical Immunotherapy Models

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Compound of Interest		
Compound Name:	Enpp-1-IN-8	
Cat. No.:	B15143968	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of ENPP-1 inhibitors, such as **Enpp-1-IN-8** and its analogs, in combination with immunotherapy. The protocols outlined below are synthesized from publicly available preclinical data and are intended to serve as a guide for designing and executing similar in vivo studies.

Introduction

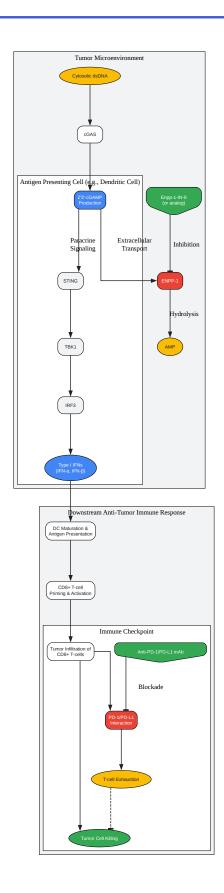
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) has emerged as a critical regulator of the anti-tumor immune response. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous STING (Stimulator of Interferon Genes) agonist, ENPP-1 dampens the innate immune response within the tumor microenvironment.[1][2] Inhibition of ENPP-1 preserves cGAMP, leading to STING pathway activation, subsequent type I interferon production, and enhanced T-cell-mediated tumor immunity.[3][4] This mechanism provides a strong rationale for combining ENPP-1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to achieve synergistic anti-tumor effects.[5] Preclinical studies have demonstrated that this combination can lead to significant tumor growth inhibition and improved survival in various cancer models.[1][6]



Signaling Pathway: ENPP-1 Inhibition and STING Activation

The following diagram illustrates the mechanism by which ENPP-1 inhibition enhances antitumor immunity through the cGAS-STING pathway.





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Caption: ENPP-1 inhibition enhances STING-mediated anti-tumor immunity.



Quantitative Data from Preclinical Studies

The following tables summarize the tumor growth inhibition (TGI) data from various preclinical studies involving ENPP-1 inhibitors in combination with other anti-cancer agents.

Table 1: Monotherapy and Combination Therapy Efficacy of ENPP-1 Inhibitors

ENPP-1 Inhibitor	Cancer Model	Treatment Group	Dosing (Route, Schedule)	TGI (%)	Citation
OC-1	CT26, MC38	Monotherapy	Oral, Not specified	20 - 40	[1]
OC-1	CT26, MC38	Combination with anti-PD-	Oral, Not specified	~75	[1]
ZX-8177	Multiple Syngeneic Models	Monotherapy	2 mg/kg, i.p., BID	37 - 60	[6]
ZX-8177	CT26	Combination with Mitomycin C	25 mg/kg, oral, BID (ZX- 8177); 0.5 mg/kg, BIW (Mitomycin C)	Synergistic Effect	[6]
ZX-8177	4T1, Pan02	Combination with Cisplatin	25 mg/kg, oral, BID (ZX- 8177); 5 mg/kg, BIW (Cisplatin)	Synergistic Effect	[6]
ZX-8177	Pan02	Combination with Radiation	25 mg/kg, oral, BID (ZX- 8177); 20 Gy (Radiation)	100 (vs. 78.5 for RT alone)	[6]

TGI: Tumor Growth Inhibition; i.p.: intraperitoneal; BID: twice daily; BIW: twice weekly.



Experimental Protocols

The following are representative protocols for in vivo studies evaluating the combination of an ENPP-1 inhibitor with an anti-PD-1 antibody in a syngeneic mouse model.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

- 1. Cell Culture and Animal Models:
- Cell Lines: Use murine colorectal carcinoma cell lines such as CT26 or MC38. Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Animals: Use 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.
 Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Implantation:

- Harvest cultured tumor cells during their logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 5 x 10⁶ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

3. Treatment Groups and Administration:

- Randomize mice into treatment groups (n=8-10 mice per group) when tumors reach an average volume of 80-120 mm³.
- Group 1 (Vehicle Control): Administer the vehicle used for the ENPP-1 inhibitor on the same schedule.
- Group 2 (ENPP-1 Inhibitor Monotherapy): Administer the ENPP-1 inhibitor (e.g., 25 mg/kg)
 orally, twice daily. Note: The optimal dose should be determined in preliminary dose-finding
 studies.
- Group 3 (Anti-PD-1 Monotherapy): Administer an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg via intraperitoneal injection, twice a week.
- Group 4 (Combination Therapy): Administer both the ENPP-1 inhibitor and the anti-PD-1 antibody as described for Groups 2 and 3.



- 4. Tumor Growth Monitoring and Endpoint:
- Measure tumor dimensions using digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor animal body weight and overall health throughout the study.
- The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point.
- Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

- 1. Tumor and Spleen Collection:
- At the study endpoint, euthanize mice and surgically resect tumors and spleens.
- 2. Single-Cell Suspension Preparation:
- Tumors: Mince the tumors and digest them in a solution containing collagenase and DNase for 30-60 minutes at 37°C. Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Spleens: Mechanically dissociate spleens and pass through a 70 μm cell strainer. Lyse red blood cells using an ACK lysis buffer.
- 3. Flow Cytometry Staining:
- Stain cells with a viability dye to exclude dead cells.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a panel of fluorescently conjugated antibodies. A representative panel could include:
- CD45 (pan-leukocyte marker)
- CD3 (T-cell marker)
- CD4 (helper T-cell marker)
- CD8 (cytotoxic T-cell marker)
- PD-1 (exhaustion marker)
- Granzyme B (cytotoxicity marker)
- For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells after surface staining.

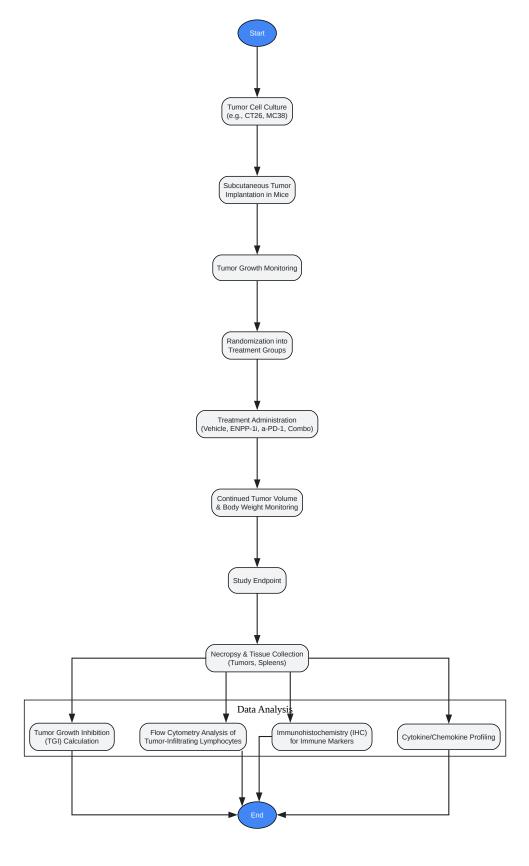


- 4. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a preclinical study combining an ENPP-1 inhibitor with immunotherapy.





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